molecular formula C11H11ClO2 B1428375 9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 1250774-56-1

9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No. B1428375
M. Wt: 210.65 g/mol
InChI Key: AYDXGPRZKFWHFC-UHFFFAOYSA-N
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Description

“9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is a chemical compound1. However, there is limited information available about this specific compound in the literature.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one”. However, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides2.



Molecular Structure Analysis

The molecular structure of “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is not explicitly mentioned in the literature. However, it is known that the compound has a molecular weight of 210.66 and a molecular formula of C11H11ClO21.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one”. However, similar compounds have been known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” are not explicitly mentioned in the literature. However, it is known that the compound has a molecular weight of 210.66 and a molecular formula of C11H11ClO21.


Scientific Research Applications

Conformational Analysis

9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its derivatives have been studied for their conformational behavior. Lachapelle and St-Jacques (1987) conducted a 1H and 13C nuclear magnetic resonance study on 2,3,4,5-Tetrahedro-1-benzoxepin and its derivatives, revealing significant contributions of the twist-boat (TB) conformation to the conformational equilibria of these derivatives (Lachapelle & St-Jacques, 1987).

X-ray Diffraction Studies

The compound's structural properties have been examined using X-ray diffraction. Macías et al. (2011) synthesized and analyzed the X-ray powder diffraction patterns of 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, providing detailed crystallographic information (Macías et al., 2011).

Renal Vasodilator Activity

The compound's analogs have been investigated for their potential as renal vasodilators. Weinstock et al. (1986) found that certain derivatives, particularly fenoldopam, exhibited potent renal vasodilator properties, with the potential for use in medical treatments (Weinstock et al., 1986).

Hydrogen-Bonded Structures

Gómez et al. (2009) explored the hydrogen-bonded structures of various substituted benzoxepins. Their work contributes to understanding the molecular interactions and potential applications in materials science and pharmacology (Gómez et al., 2009).

Synthesis and Pharmacological Applications

Research has also been conducted on synthesizing and evaluating the pharmacological activities of various derivatives. Calder et al. (2015) developed a one-pot synthesis method for 5-amino-substituted 2,5-dihydro-1-benzoxepines, providing access to pharmacologically active scaffolds (Calder et al., 2015).

Safety And Hazards

There is no specific information available on the safety and hazards of “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one”.


Future Directions

There is no specific information available on the future directions of “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one”. However, similar compounds have been studied for their potential applications in medicinal chemistry3.


Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. For more detailed information, further research and experimental studies would be required.


properties

IUPAC Name

9-chloro-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-7-5-8-10(13)3-2-4-14-11(8)9(12)6-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXGPRZKFWHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 2
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 3
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 4
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 5
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 6
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

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